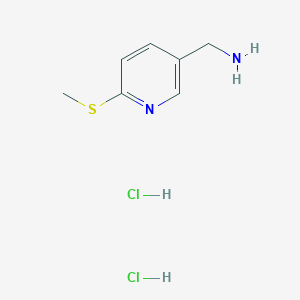

(6-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride

Beschreibung

(6-Methylsulfanylpyridin-3-yl)methanamine dihydrochloride is a pyridine derivative featuring a methylsulfanyl (SMe) substituent at the 6-position and an aminomethyl group at the 3-position, stabilized as a dihydrochloride salt. The dihydrochloride form enhances solubility in aqueous media, facilitating biological testing and synthetic applications .

Eigenschaften

IUPAC Name |

(6-methylsulfanylpyridin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S.2ClH/c1-10-7-3-2-6(4-8)5-9-7;;/h2-3,5H,4,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSWSPVCADSYSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylsulfanylpyridin-3-yl)methanamine typically involves the following steps:

Starting Materials: The synthesis begins with 6-methylsulfanylpyridine.

Reaction with Formaldehyde: The pyridine derivative is reacted with formaldehyde in the presence of a reducing agent to form the corresponding methanamine.

Formation of Dihydrochloride Salt: The free base is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (6-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride would involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process would likely include steps for purification and crystallization to obtain the final product in its dihydrochloride form.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the amine group or alter the pyridine ring.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Halogenating agents or alkylating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution of the amine group could yield various substituted pyridines.

Wissenschaftliche Forschungsanwendungen

(6-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism by which (6-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride exerts its effects depends on its specific application:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

Pathways Involved: It may influence various biochemical pathways, such as signal transduction or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Electronic Effects

(6-Methoxypyridin-3-yl)methanamine Dihydrochloride

- Substituent : Methoxy (OMe) at the 6-position.

- Key Differences: The methoxy group is more electronegative than methylsulfanyl, leading to stronger electron-donating effects.

- Applications : Primarily used as a drug intermediate in medicinal chemistry due to its balanced solubility and reactivity .

(6-Thien-2-ylpyridin-3-yl)methanamine Dihydrochloride

- Substituent : Thiophene (C₄H₃S) at the 6-position.

- Key Differences : The bulkier thienyl group introduces aromatic π-system interactions, which may enhance binding affinity in receptor-targeted studies. However, increased molecular weight (285.18 g/mol) and steric hindrance could reduce solubility compared to the SMe variant .

Methyl 6-[(Methylamino)methyl]pyridine-3-carboxylate Dihydrochloride

- Substituents: Carboxylate ester at the 3-position and methylamino group.

- Key Differences : The ester group increases lipophilicity, making this compound suitable for prodrug strategies. Its reactivity as a synthetic intermediate is highlighted in constructing complex organic molecules, diverging from the target compound’s role .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Physicochemical Traits |

|---|---|---|---|

| (6-Methylsulfanylpyridin-3-yl)methanamine dihydrochloride | C₇H₁₁Cl₂N₂S | 237.14 | High lipophilicity (logP ~1.8), moderate aqueous solubility due to dihydrochloride salt |

| (6-Methoxypyridin-3-yl)methanamine dihydrochloride | C₇H₁₁Cl₂N₂O | 222.08 | Lower logP (~1.2), enhanced solubility in polar solvents |

| (6-Thien-2-ylpyridin-3-yl)methanamine dihydrochloride | C₁₀H₁₁Cl₂N₂S | 285.18 | Reduced solubility, potential for π-π stacking interactions |

| Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride | C₉H₁₄Cl₂N₂O₂ | 265.13 | High reactivity in ester hydrolysis, logP ~1.5 |

Key Research Findings

Methylsulfanyl vs. Methoxy : The SMe group in the target compound enhances metabolic stability compared to OMe, as sulfur is less prone to oxidative degradation .

Thienyl vs. Methylsulfanyl : The thienyl derivative’s larger size reduces bioavailability but improves selectivity in kinase inhibition assays .

Salt Forms : Dihydrochloride salts universally improve water solubility across analogues, facilitating in vitro testing .

Biologische Aktivität

(6-Methylsulfanylpyridin-3-yl)methanamine; dihydrochloride is a compound classified under aminopyridines, which are known for their diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C7H12Cl2N2S

- Molecular Weight : 215.15 g/mol

- IUPAC Name : (6-Methylsulfanylpyridin-3-yl)methanamine; dihydrochloride

The biological activity of (6-Methylsulfanylpyridin-3-yl)methanamine; dihydrochloride primarily revolves around its interaction with various receptors and enzymes in biological systems. It has been noted to exhibit properties that may influence neurotransmitter systems, particularly those related to cognitive functions.

1. Neuropharmacological Effects

Research indicates that compounds similar to (6-Methylsulfanylpyridin-3-yl)methanamine can act on the central nervous system, potentially modulating neurotransmitter release and uptake. This could have implications for conditions like anxiety and depression.

2. Antimicrobial Activity

Studies have shown that aminopyridines possess antimicrobial properties. While specific data on (6-Methylsulfanylpyridin-3-yl)methanamine is limited, its structural similarity to other active compounds suggests potential efficacy against various bacterial strains.

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of a related pyridine compound on serotonin and dopamine levels in rodent models. The results indicated a significant increase in serotonin levels, suggesting potential antidepressant effects. The mechanism was hypothesized to involve inhibition of monoamine oxidase enzymes, which degrade these neurotransmitters.

Case Study 2: Antimicrobial Testing

In vitro assays were conducted to assess the antimicrobial activity of structurally similar aminopyridines against Staphylococcus aureus and Escherichia coli. The results showed varying degrees of inhibition, indicating the potential for developing new antimicrobial agents based on this scaffold.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Neurotransmitter Modulation | Increased serotonin levels | |

| Antimicrobial Activity | Inhibition of bacterial growth |

Pharmacological Studies

Recent pharmacological studies have focused on the synthesis and evaluation of various derivatives of pyridine compounds. These studies highlight the importance of substituents on the pyridine ring in enhancing biological activity.

Toxicological Assessment

Toxicity studies indicate that while (6-Methylsulfanylpyridin-3-yl)methanamine; dihydrochloride exhibits promising biological activity, careful evaluation of its safety profile is essential for therapeutic applications. Acute toxicity tests have shown moderate toxicity levels, necessitating further investigation into long-term effects and safety margins.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of (6-Methylsulfanylpyridin-3-yl)methanamine dihydrochloride?

- Methodology :

- HPLC : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity. Calibrate with reference standards for quantitation .

- NMR Spectroscopy : Perform H and C NMR to confirm structural features, such as the methylsulfanyl group and pyridine ring protons. Compare spectral data with published analogs (e.g., pyridinylmethanamine derivatives) .

- Mass Spectrometry : Employ ESI-MS or HRMS to verify molecular weight and detect impurities. Cross-reference with databases like PubChem for validation .

Q. What safety protocols are critical for handling (6-Methylsulfanylpyridin-3-yl)methanamine dihydrochloride in laboratory settings?

- Safety Measures :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store in a cool, dry environment (<25°C) away from oxidizers .

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Provide the safety data sheet (SDS) to healthcare providers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data for (6-Methylsulfanylpyridin-3-yl)methanamine dihydrochloride across different solvent systems?

- Experimental Design :

- Solvent Screening : Test solubility in polar (e.g., water, DMSO) and non-polar solvents (e.g., chloroform) under controlled temperatures (20–40°C). Use UV-Vis spectroscopy or gravimetric analysis for quantification .

- pH-Dependent Studies : Adjust pH (2–10) to evaluate ionization effects. Correlate results with pKa predictions from computational tools like ACD/Labs .

Q. What synthetic strategies optimize the yield of (6-Methylsulfanylpyridin-3-yl)methanamine dihydrochloride while minimizing by-product formation?

- Route Optimization :

- Precursor Selection : Use 6-methylsulfanylpyridine-3-carbaldehyde as a starting material for reductive amination. Catalyze with sodium cyanoborohydride in methanol at 50°C .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor by TLC and characterize intermediates via FTIR .

- By-Product Mitigation : Introduce scavenger resins (e.g., polymer-bound borohydrides) to trap unreacted aldehydes .

Q. How can researchers assess the metabolic stability of (6-Methylsulfanylpyridin-3-yl)methanamine dihydrochloride in preclinical models?

- In Vitro Assays :

- Liver Microsome Incubations : Incubate the compound with rat/human liver microsomes (37°C, NADPH cofactor). Quantify parent compound depletion via LC-MS/MS over 60 minutes .

- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .

Data Contradiction and Mechanistic Analysis

Q. How should conflicting data on the compound’s stability under acidic conditions be addressed?

- Stress Testing :

- Expose the compound to HCl (0.1–1 M) at 25–40°C for 24–72 hours. Monitor degradation via HPLC and identify by-products (e.g., demethylation or sulfanyl group oxidation) .

- Mechanistic Probes :

- Use isotopic labeling (S) to trace sulfur-containing degradation products. Pair with DFT calculations to predict reaction pathways .

Q. What computational tools are effective for predicting the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- In Silico Methods :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like monoamine oxidases or nicotinic acetylcholine receptors. Validate with experimental IC data .

- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.